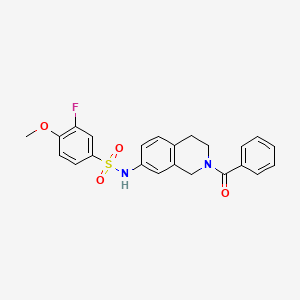![molecular formula C15H14Cl2O3S B2657605 1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol CAS No. 477867-77-9](/img/structure/B2657605.png)
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol (DMPE) is a compound of interest in the field of organic chemistry. It is a derivative of phenol, which is an aromatic organic compound that is widely used in the production of various chemicals, pharmaceuticals, and dyes. DMPE has multiple uses in the laboratory and has been studied for its potential in the development of drugs and other products. In
Applications De Recherche Scientifique
Metabolism and Environmental Distribution
Methyl Sulfone Metabolites of Polychlorinated Biphenyls (PCBs) and DDE in Human Tissues : Studies have analyzed methylsulfonyl metabolites (MeSO2) of chlorinated biphenyls and DDE in various human tissues, indicating the bioaccumulation and distribution patterns of these compounds. The liver showed the highest concentration of MeSO2-CBs compared to other tissues like lung, adipose tissue, and brain. This research suggests differences in the distribution patterns of MeSO2-CBs and MeSO2-DDE in humans compared to other mammals, highlighting the need for understanding the environmental and health impacts of chlorinated compounds (Chu et al., 2003).
Exposure to PCB and DDE Methyl Sulfone Metabolites : Another study focused on the exposure to MeSO2 metabolites of PCB and DDE in serum samples from pregnant women and cord blood samples. This research provides insights into maternal sulfone levels, patterns, and the transplacental transfer of these metabolites, highlighting the environmental exposure and potential risks associated with these chlorinated compounds (Linderholm et al., 2007).
Ethanol and Drug Interactions
- Low-dose Ethanol and Sulfonylurea-induced Hypoglycemia : Research has also explored the interaction between ethanol and sulfonylureas, a class of drugs used in diabetes management. A study demonstrated that low doses of ethanol could predispose elderly patients with type 2 diabetes to low blood glucose levels during a short-term fast, suggesting ethanol's influence on the metabolism and efficacy of sulfonylurea medications (Burge et al., 1999).
Detection and Analysis of Metabolites
- Identification of Chlorphenoxamine Metabolites : The identification and analysis of various metabolites in human urine after administration of chlorphenoxamine highlight the methodologies and challenges associated with detecting and understanding the metabolism of complex organic compounds. Such studies are crucial for drug development, toxicology, and environmental health research (Goenechea et al., 1987).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-methylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-10-2-5-12(6-3-10)21(19,20)9-15(18)11-4-7-13(16)14(17)8-11/h2-8,15,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDIYDHPHPXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
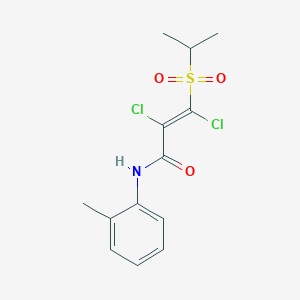

![1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2657528.png)
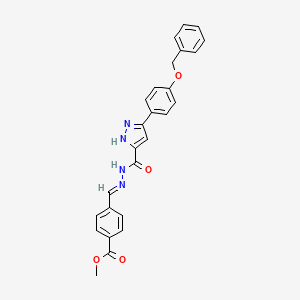
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)pent-4-enamide](/img/structure/B2657533.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
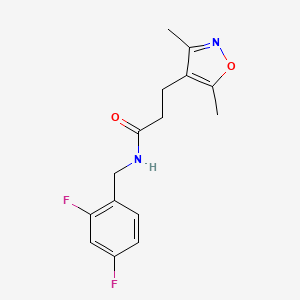
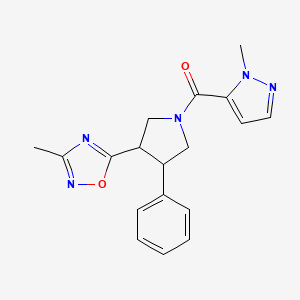
![(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2657541.png)

